molecular formula C11H18BNO2 B11758153 2-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile

2-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile

Cat. No.: B11758153
M. Wt: 207.08 g/mol
InChI Key: BNLSREWBGSFYKF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile is an organic compound with a unique structure that includes a cyclopropyl group, a dioxaborolane ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile typically involves the reaction of cyclopropylboronic acid pinacol ester with acetonitrile under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyclopropyl group provides steric hindrance, while the dioxaborolane ring and acetonitrile group offer sites for nucleophilic and electrophilic attacks. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylboronic acid pinacol ester: Similar structure but lacks the acetonitrile group.

    2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Contains a thiazole ring instead of an acetonitrile group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a cyclopropyl group

Uniqueness

The uniqueness of 2-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile lies in its combination of functional groups, which provides a balance of steric and electronic properties. This makes it particularly useful in cross-coupling reactions and as a precursor in the synthesis of complex organic molecules .

Properties

Molecular Formula

C11H18BNO2

Molecular Weight

207.08 g/mol

IUPAC Name

2-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile

InChI

InChI=1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9(7-13)8-5-6-8/h8-9H,5-6H2,1-4H3

InChI Key

BNLSREWBGSFYKF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C#N)C2CC2

Origin of Product

United States

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